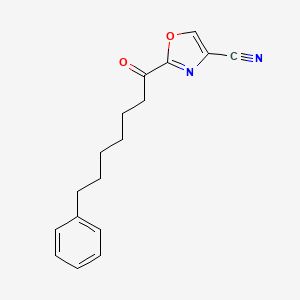![molecular formula C17H11NO3 B10841077 2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol CAS No. 595566-71-5](/img/structure/B10841077.png)
2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol es un compuesto que ha generado interés en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un anillo de naftaleno fusionado con un anillo de benzooxazol, ambos funcionalizados con grupos hidroxilo. La presencia de estos grupos funcionales confiere una reactividad significativa y un potencial para diversas aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol generalmente implica la condensación de 2-aminofenol con 2-hidroxi-1-naftaldheído en condiciones ácidas o básicas. La reacción a menudo se lleva a cabo en un disolvente como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, es probable que la síntesis a gran escala siga rutas similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Esto puede implicar el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.
Productos Principales
Oxidación: Quinonas y derivados relacionados.
Reducción: Derivados dihidro con aromaticidad reducida.
Sustitución: Derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda fluorescente debido a sus propiedades ópticas únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados y tintes.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol implica su interacción con dianas moleculares como los receptores de estrógenos. El compuesto se une a estos receptores, modulando su actividad e influyendo en varias vías biológicas . Esta interacción se ve facilitada por los grupos hidroxilo, que forman enlaces de hidrógeno con los sitios del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
3-(6-Hidroxi-naftalen-2-il)-benzo[d]isoxazol-6-ol: Comparte una estructura similar pero con un anillo de isoxazol en lugar de un anillo de benzooxazol.
Derivados de 6-(Arilamido o arilamidometil)-naftalen-2-iloxi: Estos compuestos tienen estructuras similares basadas en naftaleno y se utilizan en diversas aplicaciones terapéuticas.
Unicidad
2-(6-Hidroxi-naftalen-2-il)-benzooxazol-6-ol es único debido a su combinación específica de grupos funcionales y estructuras cíclicas, que confieren reactividad distinta y potencial para diversas aplicaciones. Su capacidad para interactuar con los receptores de estrógenos y sus propiedades fluorescentes lo hacen particularmente valioso tanto en la investigación biológica como química.
Propiedades
Número CAS |
595566-71-5 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
2-(6-hydroxynaphthalen-2-yl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H11NO3/c19-13-4-3-10-7-12(2-1-11(10)8-13)17-18-15-6-5-14(20)9-16(15)21-17/h1-9,19-20H |
Clave InChI |
PZIKVWJRAOMJDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC4=C(O3)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






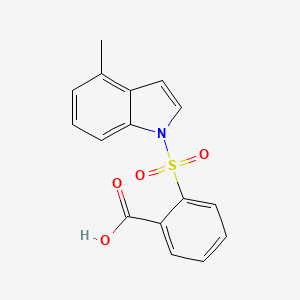



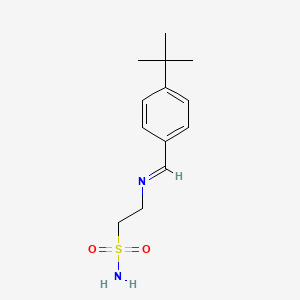
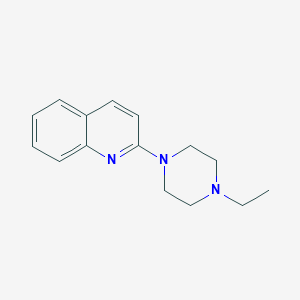

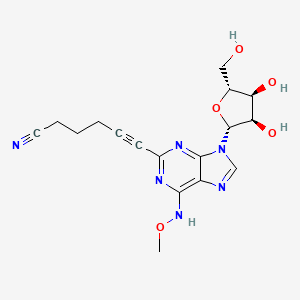
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
